4-Amino-2-bromo-5-fluorobenzonitrile
Description
4-Amino-2-bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring
Properties
IUPAC Name |
4-amino-2-bromo-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZEAZKDCEPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850856-63-1 | |
| Record name | 4-amino-2-bromo-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane, and nitration using concentrated sulfuric acid and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzonitriles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-2-bromo-5-fluorobenzonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor and anti-inflammatory agents.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5-fluorobenzonitrile depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups allows for versatile interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-fluorobenzonitrile: Similar structure but with different substitution pattern.
4-Bromo-2-fluorobenzonitrile: Lacks the amino group, used in similar applications.
5-Amino-2-fluorobenzonitrile: Lacks the bromo group, used in pharmaceutical synthesis.
Uniqueness
4-Amino-2-bromo-5-fluorobenzonitrile is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (amino) groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Biological Activity
4-Amino-2-bromo-5-fluorobenzonitrile (C7H4BrFN2) is a halogenated aromatic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an amino group, a bromo substituent, and a fluorine atom attached to a benzonitrile backbone. Its unique structure contributes to its reactivity and biological activity. The presence of halogens (bromo and fluoro) enhances its binding affinity towards various biological targets.
This compound's biological activity is primarily attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds, while the bromo and fluoro substituents facilitate halogen bonding, which can influence the compound’s binding affinity and specificity towards biological macromolecules .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that halogenated benzonitriles can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Similar structures have been reported to inhibit receptor tyrosine kinases, which play a crucial role in cancer progression. The fluorinated nature of this compound may enhance its selectivity and potency against these targets.
Case Study 1: Antibacterial Properties
In a study assessing the antibacterial efficacy of halogenated benzonitriles, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL against MRSA strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 10 | MRSA |
| Control (Penicillin) | 0.5 | MRSA |
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of this compound on cancer cell lines. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing a dose-dependent decrease in cell viability with IC50 values of 25 µM for A549 and 30 µM for MCF-7 cells. This suggests potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 25 | Cytotoxic |
| MCF-7 | 30 | Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
